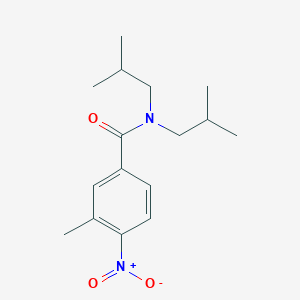

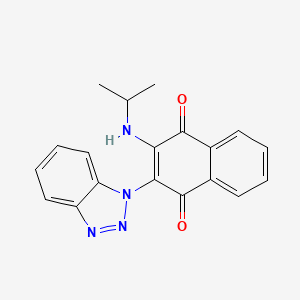

N,N-diisobutyl-3-methyl-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diisobutyl-3-methyl-4-nitrobenzamide (DIBNA) is a chemical compound that has attracted significant attention in the field of scientific research due to its unique properties and potential applications. DIBNA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 80-82 °C. This compound is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.

Wirkmechanismus

N,N-diisobutyl-3-methyl-4-nitrobenzamide acts as a nucleophile in organic reactions and reacts with electrophilic compounds to form covalent bonds. It has been found to be an effective catalyst in several organic reactions due to its ability to activate nucleophiles and stabilize intermediates. N,N-diisobutyl-3-methyl-4-nitrobenzamide has also been shown to have antimicrobial properties and inhibits the growth of several bacteria and fungi.

Biochemical and Physiological Effects:

N,N-diisobutyl-3-methyl-4-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function. N,N-diisobutyl-3-methyl-4-nitrobenzamide has also been found to have antioxidant properties and can scavenge free radicals, which are known to contribute to several diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-diisobutyl-3-methyl-4-nitrobenzamide has several advantages as a reagent in organic synthesis. It is readily available, cost-effective, and yields a high purity product. However, N,N-diisobutyl-3-methyl-4-nitrobenzamide has some limitations as well. It is highly toxic and should be handled with care. It is also sensitive to air and moisture and should be stored in a dry and inert atmosphere.

Zukünftige Richtungen

There are several future directions for the use of N,N-diisobutyl-3-methyl-4-nitrobenzamide in scientific research. One potential application is in the development of new antimicrobial agents. N,N-diisobutyl-3-methyl-4-nitrobenzamide has been shown to have antimicrobial properties, and further research could lead to the development of new antibiotics. Another potential application is in the development of new catalysts for organic reactions. N,N-diisobutyl-3-methyl-4-nitrobenzamide has been found to be an effective catalyst, and further research could lead to the development of new catalysts with improved efficiency and selectivity. Additionally, N,N-diisobutyl-3-methyl-4-nitrobenzamide could be used in the development of new drugs for the treatment of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders.

Conclusion:

In conclusion, N,N-diisobutyl-3-methyl-4-nitrobenzamide is a versatile compound that has several potential applications in scientific research. It is an effective reagent in organic synthesis, has antimicrobial and antioxidant properties, and has potential applications in the development of new drugs and catalysts. Further research is needed to fully explore the potential of this compound and to develop new applications for its use.

Synthesemethoden

The synthesis of N,N-diisobutyl-3-methyl-4-nitrobenzamide involves the reaction between 3-methyl-4-nitrobenzoic acid and diisobutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place under reflux conditions and yields N,N-diisobutyl-3-methyl-4-nitrobenzamide as a yellow crystalline solid. This synthesis method is simple, efficient, and yields a high purity product.

Wissenschaftliche Forschungsanwendungen

N,N-diisobutyl-3-methyl-4-nitrobenzamide has been extensively used in scientific research as a reagent in the synthesis of various organic compounds. It has been found to be an effective reagent in the preparation of amides, esters, and other organic compounds. N,N-diisobutyl-3-methyl-4-nitrobenzamide has also been used as a catalyst in several organic reactions, including the synthesis of β-amino carbonyl compounds and the Michael addition reaction.

Eigenschaften

IUPAC Name |

3-methyl-N,N-bis(2-methylpropyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)9-17(10-12(3)4)16(19)14-6-7-15(18(20)21)13(5)8-14/h6-8,11-12H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDSGPSFYKLLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(CC(C)C)CC(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N,N-bis(2-methylpropyl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)

![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)

![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)

![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)